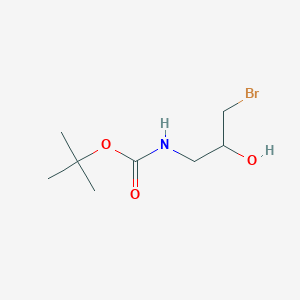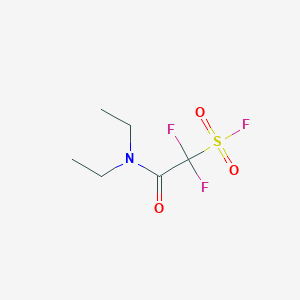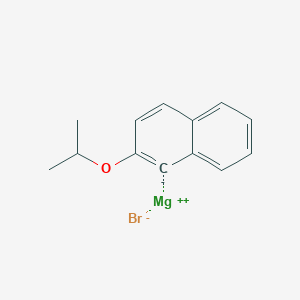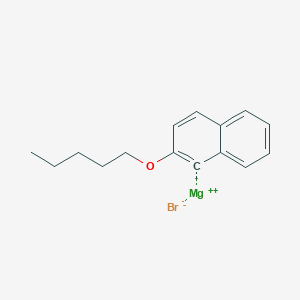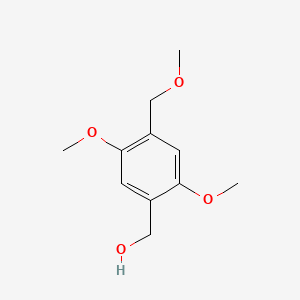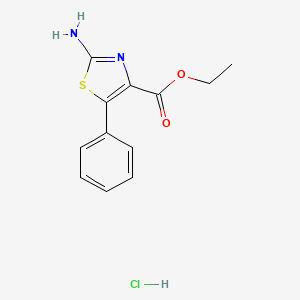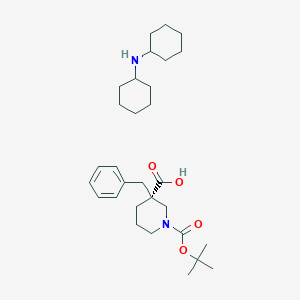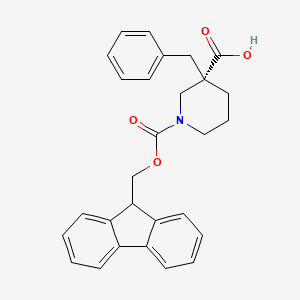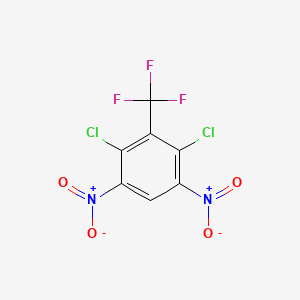
2,6-Dichloro-3,5-dinitro-benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,5-dinitro-benzotrifluoride is an organic compound with the molecular formula C7HCl2F3N2O4. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and two nitro groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 2,6-Dichloro-3,5-dinitro-benzotrifluoride typically involves a nitration reaction. The process begins with 2,6-dichlorobenzotrifluoride as the starting material. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
In industrial production, a clean preparation method has been developed to minimize environmental impact. This method involves a two-step nitration process, where the waste acid from the primary nitration is recycled for use in the secondary nitration, thus reducing waste and improving efficiency .
化学反应分析
2,6-Dichloro-3,5-dinitro-benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,6-Dichloro-3,5-dinitro-benzotrifluoride is utilized in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an alternative to neurotoxic microtubule inhibitors.
作用机制
The mechanism of action of 2,6-Dichloro-3,5-dinitro-benzotrifluoride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the function of kinesin spindle proteins, which are essential for cell division. This inhibition disrupts the mitotic process, leading to cell cycle arrest and potential cell death. The compound’s nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .
相似化合物的比较
2,6-Dichloro-3,5-dinitro-benzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-dinitrobenzotrifluoride: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
2,4-Dichloro-3,5-dinitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical reactions.
属性
IUPAC Name |
2,4-dichloro-1,5-dinitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2O4/c8-5-2(13(15)16)1-3(14(17)18)6(9)4(5)7(10,11)12/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIRDQZFMMZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
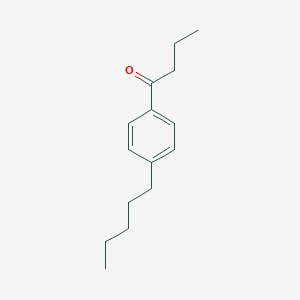
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
